
N-benzyl-N'-(3-chlorobenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(3-chlorobenzyl)thiourea, also known as BTU, is a synthetic compound that has been used in scientific research for various applications. It is a thiourea derivative that has been found to have potential as an antitumor agent, among other uses. In
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(3-chlorobenzyl)thiourea is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. Additionally, this compound has been found to induce apoptosis in cancer cells, further contributing to its potential as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-N'-(3-chlorobenzyl)thiourea is that it has been found to have potential as an antitumor agent, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to optimize its use in the laboratory.
Direcciones Futuras
There are several future directions for research on N-benzyl-N'-(3-chlorobenzyl)thiourea. One area of research is to further understand the mechanism of action of this compound, which could lead to the development of more effective cancer therapies. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new antimicrobial agents. Finally, studies could be conducted to optimize the synthesis method of this compound, which could lead to higher yields and more efficient production of the compound.
Métodos De Síntesis
The synthesis of N-benzyl-N'-(3-chlorobenzyl)thiourea involves the reaction of benzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(3-chlorobenzyl)thiourea has been used in scientific research for various applications. One of its primary uses is as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-benzyl-3-[(3-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-14-8-4-7-13(9-14)11-18-15(19)17-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLACVXXERINCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)
![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)
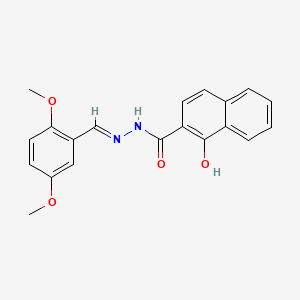
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)
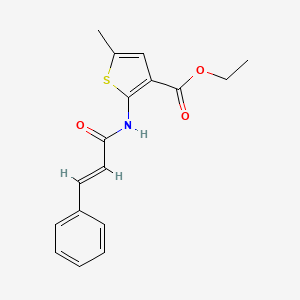
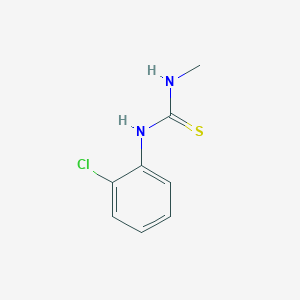
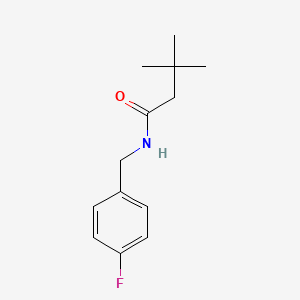
![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)
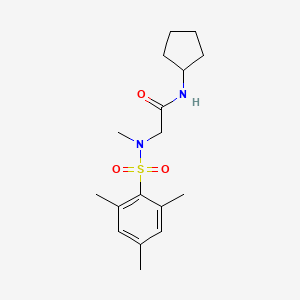
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)